molecular formula C13H8ClN3O5 B11521391 N-(2-chlorophenyl)-2,4-dinitrobenzamide

N-(2-chlorophenyl)-2,4-dinitrobenzamide

Cat. No.: B11521391
M. Wt: 321.67 g/mol
InChI Key: RIMYOJMMCDHDMO-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-2,4-dinitrobenzamide is a nitroaromatic compound characterized by a benzamide backbone substituted with a 2-chlorophenyl group at the amide nitrogen and nitro groups at the 2- and 4-positions of the benzoyl ring. Its reactivity is influenced by the electron-withdrawing nitro and chloro groups, which enhance its susceptibility to enzymatic reduction, a key mechanism in bioreductive drug activation .

Properties

Molecular Formula

C13H8ClN3O5

Molecular Weight

321.67 g/mol

IUPAC Name

N-(2-chlorophenyl)-2,4-dinitrobenzamide

InChI

InChI=1S/C13H8ClN3O5/c14-10-3-1-2-4-11(10)15-13(18)9-6-5-8(16(19)20)7-12(9)17(21)22/h1-7H,(H,15,18)

InChI Key

RIMYOJMMCDHDMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes:: The synthetic route for N-(2-chlorophenyl)-2,4-dinitrobenzamide involves the following steps:

    Nitration: Start with 2-chlorobenzoic acid (C~7~H~5~ClO~2~) and perform nitration using a mixture of concentrated sulfuric acid (H~2~SO~4~) and nitric acid (HNO~3~). This yields 2-chloro-4-nitrobenzoic acid.

    Amidation: React 2-chloro-4-nitrobenzoic acid with ammonia (NH~3~) or an amine to form this compound.

Industrial Production:: Industrial production methods typically involve large-scale synthesis using optimized conditions to maximize yield and efficiency.

Chemical Reactions Analysis

N-(2-chlorophenyl)-2,4-dinitrobenzamide can undergo various reactions:

Common reagents and conditions depend on the specific reaction type and desired product.

Scientific Research Applications

N-(2-chlorophenyl)-2,4-dinitrobenzamide has diverse applications:

    Medicinal Chemistry: Its broad-spectrum biological activities make it valuable for drug development.

    Biological Research: Researchers explore its potential in antiviral, anti-inflammatory, anticancer, and antidiabetic studies.

    Industry: It may find use in chemical processes or as a precursor for other compounds.

Mechanism of Action

The compound’s mechanism of action involves interactions with molecular targets and pathways. Further research is needed to elucidate these details.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

35Cl NQR studies reveal that substituents on the phenyl ring significantly alter electronic environments. For example:

  • Alkyl groups (e.g., methyl) in the side chain lower 35Cl NQR frequencies due to electron-donating effects, reducing electron density at the chlorine atom.
  • Aryl or chloro-substituted groups increase frequencies by withdrawing electrons, enhancing polarization .

Crystallographic Differences

Crystal structures of related compounds highlight substituent-driven packing variations:

  • N-(2-Chlorophenyl)-acetamide: Monoclinic (P21/c) with lattice constants a=10.879 Å, b=9.561 Å, c=10.067 Å .
  • N-(2,6-Dichlorophenyl)-benzamide: Tetragonal (P4₃) with a=8.795 Å, c=15.115 Å . The bulky 2,4-dinitro groups in N-(2-chlorophenyl)-2,4-dinitrobenzamide likely disrupt symmetrical packing, favoring non-centrosymmetric space groups, though specific data for this compound are pending.

Antitubercular and Cytotoxic Activity

  • This compound : Exhibits potent antitubercular activity with MIC values <1 µM in some derivatives .
  • SN 23862 (2,4-dinitrobenzamide mustard) : Shows hypoxia-selective cytotoxicity (IC₅₀ ratio: 145 for hypoxic vs. aerobic cells) due to preferential nitroreductase activation .
  • 4-SO₂Me analogue : Lower activation (IC₅₀ ratio: 26) despite similar electronic properties, highlighting steric limitations in enzyme binding .

Toxicity Profiles

  • This compound analogues : In zebrafish embryos, the 2-chlorophenyl derivative exhibits high toxicity (LC₅₀ = 56.56 µM), compared to the 4-nitrophenyl variant (LC₅₀ = 370 µM), likely due to enhanced membrane permeability or metabolic activation .

Table: Key Comparative Data

Compound Substituents 35Cl NQR (MHz) Crystal System Biological Activity (IC₅₀, µM) Toxicity (LC₅₀, µM)
This compound 2-Cl, 2,4-NO₂ 34.2 (est.) Pending 0.8 (M. tuberculosis) 56.56 (zebrafish)
N-(2,6-Dichlorophenyl)-benzamide 2,6-Cl 33.8 Tetragonal (P4₃) N/A N/A
SN 23862 2,4-NO₂, bis(2-Cl-ethyl) N/A N/A 0.1 (hypoxic cells) N/A
4-SO₂Me analogue (12d) 4-SO₂Me, 2-NO₂ N/A N/A 2.5 (hypoxic cells) N/A

Mechanistic Insights

  • Reduction Chemistry : The 4-nitro group in this compound is the primary site for enzymatic reduction, generating cytotoxic hydroxylamines and amines that crosslink DNA .
  • Steric Effects : Bulky 2-chlorophenyl substituents may hinder interactions with DT-diaphorase, reducing activation efficiency compared to less sterically hindered analogues .

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